1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide
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Overview
Description
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide is a compound known for its unique structure and properties. It is a white to light yellow crystalline powder with a molecular formula of C16H31BrN2 and a molecular weight of 331.33474 . This compound is soluble in methanol and has a melting point of 39.7°C .
Preparation Methods
The synthesis of 1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide typically involves the reaction of methylbenzimidazole with dodecyl bromide under basic conditions . The process can be summarized as follows:
Synthesis of Methylbenzimidazole: Methylbenzimidazole is synthesized by reacting o-phenylenediamine with formic acid or trimethyl orthoformate.
Alkylation Reaction: The synthesized methylbenzimidazole is then reacted with dodecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.
Chemical Reactions Analysis
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The benzimidazole moiety can participate in oxidation and reduction reactions, which are commonly used in organic synthesis.
Catalytic Reactions: It can act as a catalyst in organic reactions, particularly in the synthesis of other heterocyclic compounds.
Scientific Research Applications
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide is unique due to its dual benzimidazole structure and long alkyl chain. Similar compounds include:
1-dodecyl-3-methylimidazolium bromide: Similar in structure but lacks the second benzimidazole moiety.
1-methylbenzimidazole: A simpler structure with only one benzimidazole ring.
1,3-dimethylimidazolium bromide: Contains two methyl groups but lacks the long alkyl chain.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-[12-(3-methylbenzimidazol-3-ium-1-yl)dodecyl]benzimidazol-1-ium;dibromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4.2BrH/c1-29-23-31(27-19-13-11-17-25(27)29)21-15-9-7-5-3-4-6-8-10-16-22-32-24-30(2)26-18-12-14-20-28(26)32;;/h11-14,17-20,23-24H,3-10,15-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLHYZQULXGKCH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CCCCCCCCCCCCN3C=[N+](C4=CC=CC=C43)C.[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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